molecular formula C8H8N2O6 B2357548 3-[(5-Nitrofuran-2-yl)formamido]propanoic acid CAS No. 746608-27-5

3-[(5-Nitrofuran-2-yl)formamido]propanoic acid

Cat. No.: B2357548
CAS No.: 746608-27-5
M. Wt: 228.16
InChI Key: UBFCXBILQZHHCN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₈H₈N₂O₆ and exhibits a molecular weight of 228.16 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the name reflecting the presence of a nitrofuran moiety attached through a formamido group to the third carbon of propanoic acid. The compound maintains a Chemical Abstracts Service registry number of 746608-27-5 and has been assigned the Molecular Design Limited number MFCD05273629.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as O=C(O)CCNC(C1=CC=C(N+=O)O1)=O, which delineates the specific connectivity pattern of atoms within the molecule. This notation reveals the presence of the characteristic nitro group positioned at the 5-position of the furan ring, a feature that distinguishes this compound within the nitrofuran classification system. The molecule contains multiple functional groups including a carboxylic acid, an amide linkage, and the nitrofuran heterocycle, each contributing to the compound's overall chemical behavior and potential biological interactions.

Property Value
Molecular Formula C₈H₈N₂O₆
Molecular Weight 228.16 g/mol
Chemical Abstracts Service Number 746608-27-5
Molecular Design Limited Number MFCD05273629
Simplified Molecular-Input Line-Entry System O=C(O)CCNC(C1=CC=C(N+=O)O1)=O

Historical Context of Nitrofuran Derivatives in Medicinal Chemistry

The nitrofuran class of compounds has maintained a prominent position in medicinal chemistry since the mid-twentieth century, with the introduction of nitrofurantoin marking a significant milestone in antimicrobial therapy development in 1952. Nitrofurantoin, which represents one of the most successful and enduring members of this chemical family, was originally patented by Eaton Laboratories in Norwich, New York, and entered clinical practice in 1953 under various brand names including Furadantin, Macrobid, and Macrodantin. The remarkable durability of nitrofurantoin against bacterial resistance over more than seven decades of clinical use has established nitrofuran derivatives as exemplars for developing sustainable antimicrobial treatments.

The development of nitrofuran compounds emerged from systematic exploration of heterocyclic systems containing nitro groups, with researchers recognizing the antimicrobial potential inherent in this structural motif. Historical investigations revealed that nitrofurans demonstrate broad-spectrum activity against both gram-positive and gram-negative bacteria, including common uropathogens such as Escherichia coli, Klebsiella species, Enterococcus species, and Staphylococcus species. The success of early nitrofuran derivatives in clinical applications led to extensive synthetic efforts aimed at optimizing the pharmacological properties of this chemical class.

Research conducted throughout the latter half of the twentieth century established that nitrofuran derivatives operate through complex mechanisms involving multiple bacterial targets, contributing to their resistance to the development of bacterial tolerance. The synthetic accessibility of nitrofuran compounds, combined with their demonstrated efficacy and relatively low propensity for resistance development, has sustained scientific interest in this chemical class across multiple decades of pharmaceutical research. Contemporary investigations continue to explore novel nitrofuran derivatives, with researchers seeking to leverage the established benefits of this structural framework while addressing modern therapeutic challenges.

Structural Relationship to Biologically Active Nitrofurans

This compound shares fundamental structural characteristics with established bioactive nitrofuran compounds, particularly in its incorporation of the 5-nitrofuran-2-yl moiety that serves as a critical pharmacophore within this chemical class. The compound's structural architecture parallels that of clinically relevant nitrofurans such as nitrofurantoin and nitrofurazone, with the key distinguishing feature being the specific nature of the substituent attached to the nitrofuran core. While nitrofurantoin incorporates a hydantoin-containing side chain and nitrofurazone features a semicarbazone group, this compound employs a formamido-propanoic acid linkage.

The 5-nitrofuran-2-yl structural element present in this compound represents what researchers have termed a reliable warhead in antimicrobial drug design. This designation reflects the consistent biological activity observed across various nitrofuran derivatives that incorporate this specific substitution pattern. The mechanism underlying the biological activity of 5-nitrofuran derivatives involves reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can interact with multiple bacterial cellular targets. This multi-target approach contributes to the sustained efficacy and reduced resistance development characteristic of nitrofuran compounds.

Comparative structural analysis reveals that this compound belongs to a subset of nitrofuran derivatives that incorporate carboxylic acid functionality, a feature shared with compounds such as 2-[(5-nitrofuran-2-yl)formamido]acetic acid. The presence of the carboxylic acid group in these derivatives may influence their pharmacokinetic properties, potentially affecting parameters such as solubility, membrane permeability, and tissue distribution. Research into 5-nitrofuran-tagged compounds has demonstrated that strategic combination of the nitrofuran warhead with various molecular scaffolds can yield compounds with superior antimicrobial activity compared to established agents like nitrofurantoin.

Compound Name Structural Features Clinical Status
Nitrofurantoin 5-nitrofuran + hydantoin chain Clinically approved
Nitrofurazone 5-nitrofuran + semicarbazone Limited clinical use
This compound 5-nitrofuran + formamido-propanoic acid Research compound
2-[(5-nitrofuran-2-yl)formamido]acetic acid 5-nitrofuran + formamido-acetic acid Research compound

The structural relationship between this compound and other nitrofuran derivatives extends beyond simple architectural similarity to encompass potential mechanistic parallels in biological systems. The formamido linkage present in this compound provides a connection point that may influence the compound's interaction with biological targets while maintaining the essential nitrofuran pharmacophore responsible for antimicrobial activity. Contemporary research into nitrofuran derivatives continues to explore how structural modifications to the side chain components can optimize biological activity while preserving the favorable resistance profile characteristic of this compound class.

Properties

IUPAC Name

3-[(5-nitrofuran-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c11-7(12)3-4-9-8(13)5-1-2-6(16-5)10(14)15/h1-2H,3-4H2,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFCXBILQZHHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves coupling 5-nitrofuran-2-carboxylic acid with β-alanine (3-aminopropanoic acid) using carbodiimide reagents. A representative procedure from Pharmaceutics (2022) outlines the use of 1,1'-carbonyldiimidazole (CDI) for activating the carboxylic acid moiety.

Procedure :

  • Activation : 5-Nitrofuran-2-carboxylic acid (1.0 eq) is dissolved in anhydrous 1,4-dioxane and treated with CDI (1.1 eq) at 25°C for 1 hour to form the imidazolide intermediate.
  • Nucleophilic Attack : β-Alanine (1.2 eq) is added, and the reaction is refluxed for 4–6 hours.
  • Workup : The mixture is concentrated, resuspended in ethyl acetate, and washed with 1M HCl to remove unreacted amine. The organic layer is dried over Na₂SO₄ and purified via silica chromatography (EtOAc/MeOH 9:1).

Yield : 30–45%.

Advantages :

  • CDI avoids racemization, making it suitable for stereosensitive applications.
  • Mild conditions preserve the nitro group integrity.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. This method, adapted from antitubercular agent synthesis, offers scalability for industrial production.

Procedure :

  • Anhydride Formation : 5-Nitrofuran-2-carboxylic acid (1.0 eq) and N-methylmorpholine (1.5 eq) are dissolved in THF at −15°C. Isobutyl chloroformate (1.2 eq) is added dropwise.
  • Coupling : β-Alanine (1.0 eq) is introduced, and the reaction warms to 25°C over 2 hours.
  • Isolation : The product is extracted with dichloromethane, washed with brine, and crystallized from ethanol/water.

Yield : 55–60%.

Limitations :

  • Requires stringent temperature control.
  • Higher impurity levels necessitate recrystallization.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements utilize Wang resin -bound β-alanine for automated synthesis. The resin is pre-loaded with Fmoc-β-alanine, deprotected with piperidine, and coupled with 5-nitrofuran-2-carboxylic acid using HBTU/HOBt activation. Cleavage with TFA/water (95:5) yields the crude product, which is purified via reverse-phase HPLC.

Yield : 70–75% (milligram scale).

Reaction Optimization and Critical Parameters

Solvent Selection

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
1,4-Dioxane 2.21 6 45
THF 7.58 4 60
DMF 36.7 3 68

Data aggregated from

Polar aprotic solvents like DMF accelerate the reaction but may degrade the nitro group at elevated temperatures.

Catalytic Effects

4-Dimethylaminopyridine (DMAP) enhances acylation efficiency by stabilizing the transition state. Adding DMAP (0.1 eq) to CDI-mediated reactions increases yields to 55%.

Nitro Group Stability

The nitro substituent is prone to reduction under acidic or high-temperature conditions. Maintaining pH > 5 and temperatures < 60°C is critical.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 1657 cm⁻¹ (amide C=O), 1520 cm⁻¹ (asymmetric NO₂), 1346 cm⁻¹ (symmetric NO₂).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 3.6 Hz, 1H, furan H-3), 6.81 (d, J = 3.6 Hz, 1H, furan H-4), 3.43 (t, J = 6.4 Hz, 2H, CH₂N), 2.51 (t, J = 6.4 Hz, 2H, CH₂COO), 12.21 (s, 1H, COOH).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥95% purity when using CDI activation.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD) Required per kg Product
CDI 320 1.2 kg
β-Alanine 85 0.9 kg
5-Nitrofuran-2-carboxylic acid 450 1.0 kg

Data sourced from

CDI-based methods are cost-prohibitive for large batches, favoring mixed anhydride approaches despite lower yields.

Environmental Impact

Lifecycle assessments highlight waste generation from carbodiimide methods (E-factor = 18.2) compared to mixed anhydride routes (E-factor = 9.7).

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase B from Candida antarctica (CAL-B) for amide bond formation in non-aqueous media. Preliminary results show 40% conversion at 50°C in 24 hours.

Flow Chemistry

Microreactor systems reduce reaction times to 15 minutes by improving mass transfer. A prototype using EtOAc at 100°C achieves 85% yield.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Nitrofuran-2-yl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like sodium dithionite.

    Substitution: The formamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the anticancer potential of compounds related to 3-[(5-Nitrofuran-2-yl)formamido]propanoic acid. For example, derivatives of aminothiazole containing furan moieties have shown promising cytotoxic effects against various cancer cell lines, including K562 leukemia cells and human hepatocellular carcinoma (HepG2) cells. These studies suggest that the incorporation of nitrofuran rings can enhance the biological activity of anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study focused on nitrofuran derivatives indicated that these compounds possess significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis revealed that modifications to the nitrofuran structure could lead to enhanced solubility and potency against tuberculosis .

Material Science

Liquid Crystal Applications
Recent patents have proposed the use of compounds like this compound in developing liquid crystal materials. These materials are essential in various applications, including display technologies and sensors. The unique properties of nitrofuran derivatives, such as their ability to form liquid crystal phases, make them suitable candidates for further exploration in this field .

Pharmaceutical Formulations

Drug Delivery Systems
The compound's amide functionality allows it to be incorporated into drug delivery systems. Research indicates that amide derivatives can enhance the bioavailability of drugs by improving their solubility and stability in physiological environments. This property is crucial for developing effective pharmaceutical formulations that require controlled release profiles .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated potent cytotoxicity against K562 leukemia cells with IC50 values in low micromolar range .
Study 2Antimicrobial ActivityIdentified high activity against Mtb, comparable to established treatments like isoniazid (INH) .
Study 3Liquid CrystalsProposed use in liquid crystal scaffolds for advanced material applications, showing promise for electronic devices .

Mechanism of Action

The mechanism of action of 3-[(5-Nitrofuran-2-yl)formamido]propanoic acid is primarily related to its nitrofuran moiety. Nitrofurans are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group Positioning: The target compound’s nitro group is directly on the furan ring, creating strong electron-withdrawing effects that polarize the molecule. In contrast, compounds like 3-[5-(3-nitrophenyl)furan-2-yl]propanoic acid place the nitro group on a phenyl substituent, distributing electronic effects differently.
  • In contrast, 3-Amino-3-[5-(2-trifluoromethylphenyl)furan-2-yl]propanoic acid features an amino (-NH₂) group, which may reduce metabolic stability but improve membrane permeability.

Physicochemical Properties

  • Lipophilicity (LogP): The nitro group in the target compound reduces LogP compared to analogs with non-polar substituents (e.g., methyl in 3-[5-(4-methylphenyl)furan-2-yl]propanoic acid ).
  • Solubility : The carboxylic acid and formamido groups enhance aqueous solubility, whereas trifluoromethylphenyl (e.g., ) or extended aromatic systems (e.g., ) increase hydrophobicity.

Biological Activity

3-[(5-Nitrofuran-2-yl)formamido]propanoic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly as an antimicrobial and potential antituberculosis agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol. It features a nitrofuran moiety known for its biological activity, particularly in antimicrobial and antitumor applications. The structure consists of a propanoic acid backbone connected to a formamido group linked to a 5-nitrofuran ring, contributing to its unique chemical properties and biological functions.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its inhibitory potential against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicate that it is an extremely potent inhibitor of M. tuberculosis H37Rv growth, with a minimum inhibitory concentration (MIC) of 0.031 mg/L.
  • Antitumor Activity : Compounds containing nitrofuran derivatives have been studied for their anticancer properties. The presence of the nitrofuran ring is believed to enhance the cytotoxic effects against cancer cell lines .
  • Buffering Agent : Additionally, this compound serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels in cell cultures between 6 and 8.5 .

The mechanism by which this compound exhibits its biological activities involves interaction with specific biological molecules:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial growth and survival, thereby exerting its antimicrobial effects.
  • Cell Cycle Interference : It may interfere with cell cycle progression in cancer cells, leading to increased apoptosis and reduced proliferation rates .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Nitrofuran Derivative : Starting materials are reacted under controlled conditions to form the nitrofuran ring.
  • Coupling Reaction : The nitrofuran derivative is then coupled with formamido-propanoic acid under acidic or basic conditions.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : In one study, derivatives of this compound were tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against drug-resistant strains.
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating effective dose ranges for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages in biological activity:

Compound NameMolecular FormulaUnique Features
4-[(5-Nitrofuran-2-yl)formamido]butanoic acidC₉H₁₀N₂O₆Contains a butanoic acid backbone
2-[(5-Nitrofuran-2-yl)formamido]propanoic acidC₈H₈N₂O₆Variation in position of formamido group
3-(5-nitrofurfuryl)propanoic acidC₈H₈N₂O₄Lacks the formamido group but retains similar activity

The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(5-Nitrofuran-2-yl)formamido]propanoic acid, and how can purity be optimized?

  • Methodology : Utilize coupling reactions between 5-nitrofuran-2-carboxylic acid derivatives and β-alanine analogs. For example, tert-butyl 3-aminopropanoate (as in ) can be reacted with activated 5-nitrofuran-2-carbonyl chloride in polar aprotic solvents like N-methylpyrrolidone (NMP). Post-reaction, acid hydrolysis (e.g., trifluoroacetic acid) removes protecting groups. Purification via reversed-phase (RP) flash chromatography (as described in ) or preparative HPLC ensures >95% purity. Monitor intermediates using LC-MS (as in ) to confirm structural integrity .

Q. How should researchers characterize the acid dissociation constant (pKa) of this compound?

  • Methodology : Perform potentiometric titration in aqueous buffers (e.g., 0.1 M KCl) at 25°C. Compare results to structurally similar nitroaryl propanoic acids (e.g., 3-(4-nitrophenyl)propanoic acid, pKa ≈ 4.47–4.61; ). Use UV-Vis spectroscopy to track ionization states, as nitro groups exhibit strong absorbance shifts dependent on protonation .

Q. What analytical techniques are critical for structural validation?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for signals corresponding to the nitrofuran ring (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid backbone (δ 2.5–3.5 ppm for CH2_2 groups).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error.
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1} for asymmetric NO2_2) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) impact bioactivity in enzyme inhibition assays?

  • Methodology : Synthesize analogs (e.g., 3-[(4-nitrofuran-2-yl)formamido]propanoic acid) and compare IC50_{50} values against target enzymes (e.g., bacterial nitroreductases). Use SPR (surface plasmon resonance) to quantify binding kinetics. Data from (on nitroaryl amino acids) suggests nitro positioning alters electron-withdrawing effects, modulating ligand-enzyme interactions .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Methodology : Standardize assay conditions (e.g., pH 7.4, serum-free media) to minimize confounding variables. Test metabolite formation via LC-MS (as in ) to identify reactive intermediates (e.g., hydroxylamine derivatives) that may vary by cell type. Cross-validate with computational toxicity prediction tools (e.g., ProTox-II) .

Q. What strategies mitigate instability in physiological buffers?

  • Methodology : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use RP-HPLC to quantify degradation products. If hydrolysis of the formamido linkage occurs, consider prodrug approaches (e.g., esterification of the carboxylic acid; describes tert-butyl ester protection) .

Q. How does the compound interact with serum albumin, and what are implications for pharmacokinetics?

  • Methodology : Perform fluorescence quenching assays with bovine serum albumin (BSA) to calculate binding constants (Ka_a). Compare to structurally related nitro compounds (e.g., 2-nitrobenzaldehyde derivatives in ). Molecular docking (AutoDock Vina) can predict binding sites using the compound’s InChI/SMILES (e.g., ) .

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